molecular formula C18H17NO3S B12312488 Fmoc-(S)-2-aminopropanethioic S-acid

Fmoc-(S)-2-aminopropanethioic S-acid

Cat. No.: B12312488
M. Wt: 327.4 g/mol
InChI Key: NODUQTJWQCYJAI-UHFFFAOYSA-N
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Description

Fmoc-(S)-2-aminopropanethioic S-acid is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protecting group for the amino group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-aminopropanethioic S-acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-aminopropanethioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in DMF for Fmoc removal.

Major Products Formed

Scientific Research Applications

Fmoc-(S)-2-aminopropanethioic S-acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-aminopropanethioic S-acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise assembly of peptides on a solid support .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-aminopropanethioic S-acid is unique due to its thiol group, which allows for the formation of disulfide bonds, adding stability and functionality to the synthesized peptides. This makes it particularly useful in the synthesis of peptides that require specific structural features .

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioic S-acid

InChI

InChI=1S/C18H17NO3S/c1-11(17(20)23)19-18(21)22-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,21)(H,20,23)

InChI Key

NODUQTJWQCYJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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